(2S,3S)-dimethyl aziridine-2,3-dicarboxylate chemical and physical properties
(2S,3S)-dimethyl aziridine-2,3-dicarboxylate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has repeatedly demonstrated the pivotal role of highly functionalized small molecules in the discovery and development of novel therapeutics. Among these, chiral aziridines stand out for their unique combination of conformational rigidity and high reactivity, stemming from their inherent ring strain. This guide focuses on a specific, yet versatile, member of this class: (2S,3S)-dimethyl aziridine-2,3-dicarboxylate. This molecule is not merely a synthetic curiosity; it is a stereochemically defined building block with significant potential in medicinal chemistry and asymmetric synthesis. Our exploration will delve into its fundamental properties, synthesis, and reactivity, providing not just data, but the underlying chemical logic that empowers its application in a research and development setting.
Core Molecular Attributes
(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a chiral, three-membered nitrogen-containing heterocycle. The defining features of this molecule are the trans relationship of the two methoxycarbonyl groups and the specific (S,S) stereochemistry at the C2 and C3 positions. This precise spatial arrangement is crucial, as it dictates the molecule's interaction with biological targets and its stereochemical outcomewhen used as a synthetic intermediate.
Structural and Stereochemical Landscape
The aziridine ring is characterized by significant angle strain, with bond angles deviating substantially from the ideal 109.5° for sp³-hybridized carbons and 120° for the nitrogen. This strain is the primary driver of its reactivity, making the ring susceptible to nucleophilic attack. The presence of two electron-withdrawing carboxylate groups further activates the ring, enhancing its electrophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 151526-73-7 | [1] |
| Molecular Formula | C₆H₉NO₄ | [1] |
| Molecular Weight | 159.14 g/mol | [1][2] |
| IUPAC Name | dimethyl (2S,3S)-aziridine-2,3-dicarboxylate | [3] |
| Canonical SMILES | COC(=O)C1C(N1)C(=O)OC | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of chiral aziridines with defined stereochemistry is a cornerstone of modern organic chemistry.[4] For (2S,3S)-dimethyl aziridine-2,3-dicarboxylate, a common and effective strategy involves the cyclization of a precursor derived from a chiral pool starting material, such as tartaric acid, to ensure the desired stereochemistry.
A Validated Synthetic Protocol
A reliable method for the preparation of dimethyl trans- and cis-aziridine-2,3-dicarboxylates involves the reaction of dimethyl 3-azido-2-hydroxysuccinate with triphenylphosphine.[5] This protocol is a variation of the Staudinger reaction, where the initially formed phosphazide undergoes intramolecular cyclization with the loss of triphenylphosphine oxide and nitrogen gas.
Step-by-Step Methodology:
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Starting Material: A mixture of dimethyl trans- and cis-3-azido-2-hydroxysuccinate is dissolved in anhydrous dimethylformamide (DMF).
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Reagent Addition: Triphenylphosphine is added to the solution.
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Initial Reaction: The reaction mixture is stirred at room temperature for 1 hour.
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Cyclization: The mixture is then heated to 100°C for 8 hours to facilitate the cyclization.
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Work-up: The solvent is removed under reduced pressure.
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Purification: The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 1:1) to separate the trans and cis isomers.
Causality in Experimental Choices:
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Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting materials and the intermediate species.
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Reagent: Triphenylphosphine is a classic reagent for the reduction of azides and initiation of the Staudinger ligation/reaction.
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Temperature Profile: The initial stirring at room temperature allows for the formation of the phosphazide intermediate. The subsequent heating is necessary to provide the activation energy for the cyclization and elimination of triphenylphosphine oxide.
Spectroscopic Fingerprint
The characterization of (2S,3S)-dimethyl aziridine-2,3-dicarboxylate relies on standard spectroscopic techniques.
Table 2: Spectroscopic Data for trans-Dimethyl Aziridine-2,3-dicarboxylate
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 6H, CO₂Me), 2.85 (s, 2H, CHCO₂Me), 1.75 (br s, 1H, NH) | [5] |
| IR (CCl₄) | ν 3280 (NH), 1735 (C=O) cm⁻¹ | [5] |
Reactivity and Applications in Drug Development
The synthetic utility of (2S,3S)-dimethyl aziridine-2,3-dicarboxylate is primarily derived from its susceptibility to nucleophilic ring-opening reactions.[6][7] This reactivity, combined with its defined stereochemistry, makes it a valuable precursor for the synthesis of complex chiral molecules, including unnatural amino acids and peptidomimetics.[8]
Regio- and Stereoselective Ring-Opening
The activation of the aziridine nitrogen, either through protonation or by an electron-withdrawing group, facilitates nucleophilic attack at either C2 or C3.[6] The regioselectivity of this attack is influenced by the nature of the nucleophile and the substituents on the aziridine ring. For aziridine-2,3-dicarboxylates, attack at the C2 position leads to β-amino acid derivatives, while attack at C3 yields α-amino acid derivatives. The stereochemistry of the ring-opening is typically controlled, proceeding with inversion of configuration at the center of attack.
Caption: Regioselective nucleophilic ring-opening of the aziridine.
Role in Medicinal Chemistry
Aziridine-containing compounds have shown a range of biological activities, including antitumor and antimicrobial properties.[7][8] The aziridine moiety can act as a latent electrophile, capable of alkylating biological nucleophiles such as DNA and proteins.[7] Specifically, aziridine-2,3-dicarboxylates have been investigated as peptidomimetic cysteine protease inhibitors with potential applications in treating diseases like leishmaniasis.[9] The diester functionality allows for further derivatization to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Experimental Workflow Visualization
The synthesis of (2S,3S)-dimethyl aziridine-2,3-dicarboxylate from a chiral precursor is a multi-step process that requires careful control of reaction conditions to maintain stereochemical integrity.
Caption: A typical workflow for the synthesis and purification.
Conclusion and Future Outlook
(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a powerful and versatile building block for organic synthesis and drug discovery. Its well-defined stereochemistry and inherent reactivity provide a platform for the creation of complex and biologically active molecules. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, the importance of chiral synthons like this aziridine derivative will only increase. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and exploring the full potential of this molecule in the design of novel therapeutics.
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